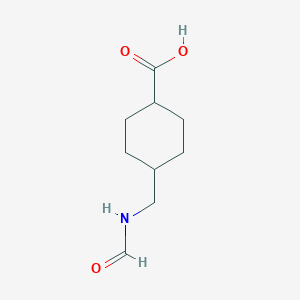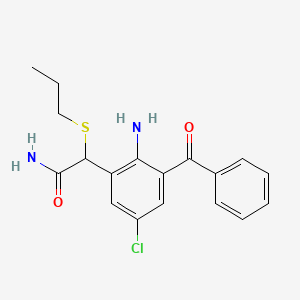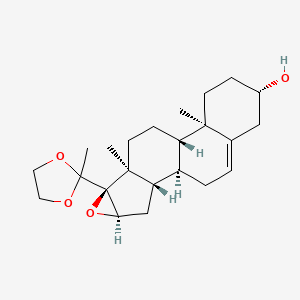
16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal is a synthetic steroidal compound. It is characterized by the presence of an epoxy group at the 16alpha and 17alpha positions, a hydroxyl group at the 3beta position, and a cyclic ethylene acetal moiety. This compound is part of the pregnane steroid family and has significant applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal typically involves multiple steps. One common method starts with 3beta-hydroxy-pregn-5,16-dien-20-one-3-acetate. This intermediate undergoes an addition reaction with nitrosomethylurea, followed by elimination to form 3beta-hydroxy-16beta-methyl-pregn-5,16-dien-20-one-3-acetate. The final step involves an epoxidation reaction with hydrogen peroxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3beta position can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-keto or 3-aldehyde derivatives.
Reduction: Formation of 16alpha,17-diol derivatives.
Substitution: Formation of 3-alkoxy or 3-acetoxy derivatives.
Applications De Recherche Scientifique
16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating gene expression and influencing cellular functions. It may also inhibit certain enzymes, affecting metabolic pathways and leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 16alpha,17alpha-Epoxy-3beta-hydroxy-5alpha-pregnan-20-one
- 16alpha,17alpha-Epoxy-5alpha-pregnan-20-one
- 3beta,17alpha-Dihydroxy-16-methylenepregn-5-en-20-one
Uniqueness
16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal is unique due to its specific structural features, such as the cyclic ethylene acetal moiety and the epoxy group at the 16alpha and 17alpha positions. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C23H34O4 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
(1R,2S,4R,6S,7S,10S,11R,14S)-7,11-dimethyl-6-(2-methyl-1,3-dioxolan-2-yl)-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-ol |
InChI |
InChI=1S/C23H34O4/c1-20-8-6-15(24)12-14(20)4-5-16-17(20)7-9-21(2)18(16)13-19-23(21,27-19)22(3)25-10-11-26-22/h4,15-19,24H,5-13H2,1-3H3/t15-,16+,17-,18-,19+,20-,21-,23+/m0/s1 |
Clé InChI |
HIVIGUZFNGLJHE-NNGVQEDHSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]5[C@]4(O5)C6(OCCO6)C)C)O |
SMILES canonique |
CC12CCC(CC1=CCC3C2CCC4(C3CC5C4(O5)C6(OCCO6)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


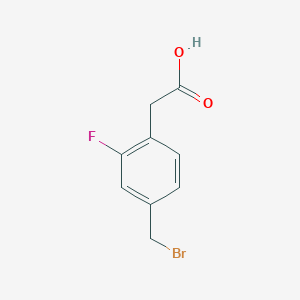
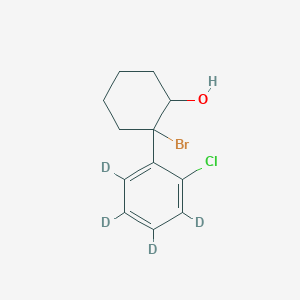
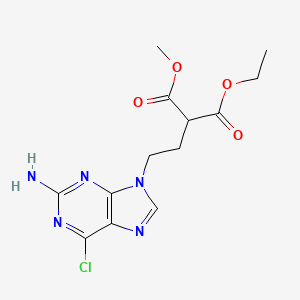
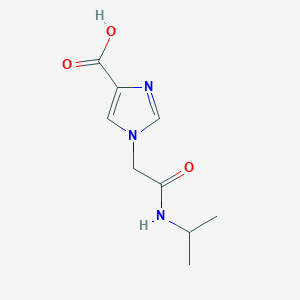
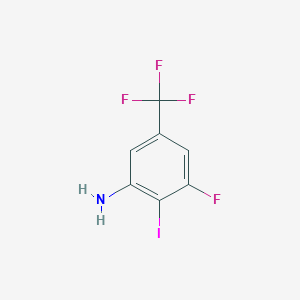
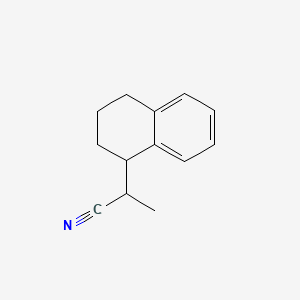
![(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1'-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride](/img/structure/B15293063.png)
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate](/img/structure/B15293064.png)
![(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1'-biphenyl]-4-ethanol](/img/structure/B15293068.png)
